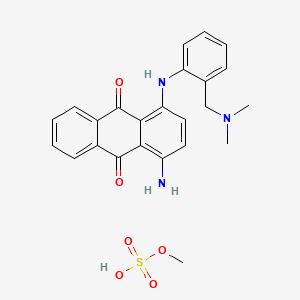
Einecs 286-661-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 286-661-8, also known as phosphoric acid, reaction products with diethanolamine and ethanolamine, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of phosphoric acid, reaction products with diethanolamine and ethanolamine, involves the reaction of phosphoric acid with diethanolamine and ethanolamine. The reaction typically occurs under controlled conditions to ensure the desired product formation. Industrial production methods may vary, but they generally involve the careful mixing of the reactants in specific ratios, followed by heating and stirring to facilitate the reaction. The resulting product is then purified and characterized to ensure its quality and consistency.
Analyse Chemischer Reaktionen
Phosphoric acid, reaction products with diethanolamine and ethanolamine, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: Substitution reactions are common, where one or more atoms in the compound are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, reaction products with diethanolamine and ethanolamine, has numerous scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is utilized in biological studies, particularly in the investigation of cellular processes and biochemical pathways.
Industry: The compound is used in the production of various industrial products, including coatings, adhesives, and surfactants.
Wirkmechanismus
The mechanism of action of phosphoric acid, reaction products with diethanolamine and ethanolamine, involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, reaction products with diethanolamine and ethanolamine, can be compared with other similar compounds, such as:
Phosphoric acid, reaction products with diethanolamine and triethanolamine: This compound has a similar structure but includes triethanolamine instead of ethanolamine.
Phosphoric acid, reaction products with diethanolamine: This compound lacks the ethanolamine component, making it slightly different in terms of its chemical properties and applications. The uniqueness of phosphoric acid, reaction products with diethanolamine and ethanolamine, lies in its specific combination of reactants, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
85305-24-4 |
|---|---|
Molekularformel |
C24H25N3O6S |
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
1-amino-4-[2-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;methyl hydrogen sulfate |
InChI |
InChI=1S/C23H21N3O2.CH4O4S/c1-26(2)13-14-7-3-6-10-18(14)25-19-12-11-17(24)20-21(19)23(28)16-9-5-4-8-15(16)22(20)27;1-5-6(2,3)4/h3-12,25H,13,24H2,1-2H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
XZDUIYPMMINGKG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=CC=C1NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.COS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


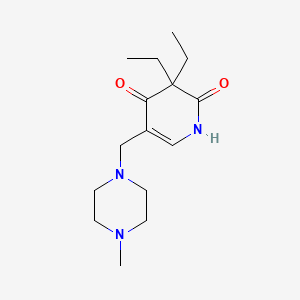
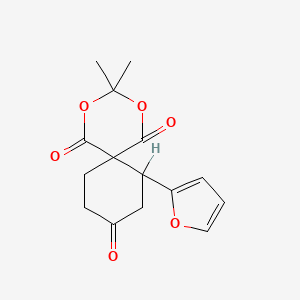

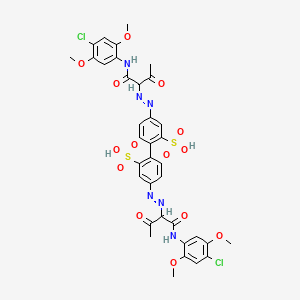
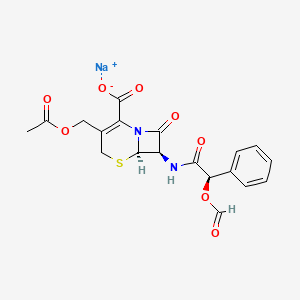
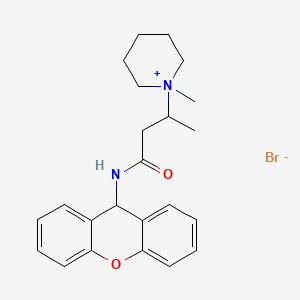
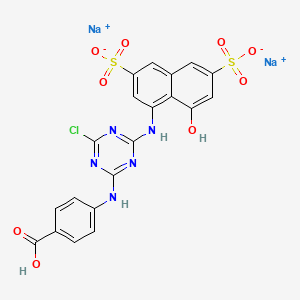
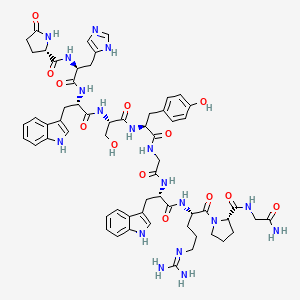
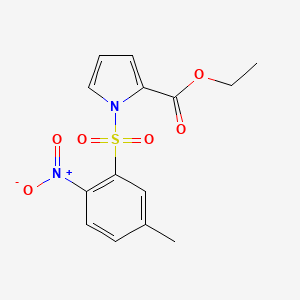
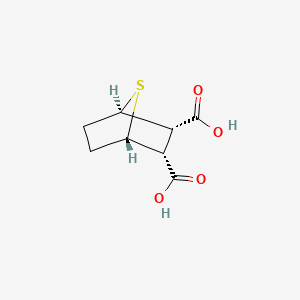

![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)
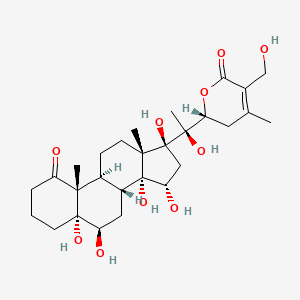
![2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate](/img/structure/B12722197.png)
